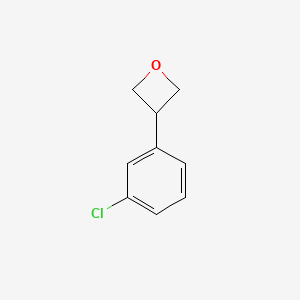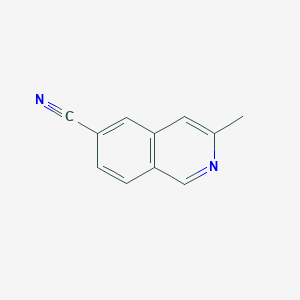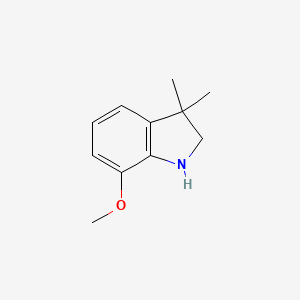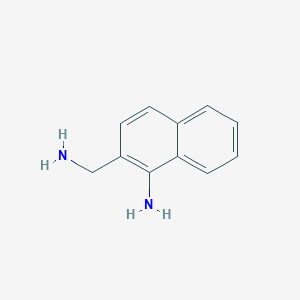
3-(3-Chlorophenyl)oxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring substituted with a 3-chlorophenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The incorporation of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chlorophenylmethanol with an epoxide under acidic conditions can lead to the formation of the oxetane ring . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of these methods is crucial for industrial applications.
化学反应分析
Types of Reactions: 3-(3-Chlorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear alcohols or ethers.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of linear alcohols or ethers.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
3-(3-Chlorophenyl)oxetane has found applications in various scientific fields:
作用机制
The mechanism of action of 3-(3-Chlorophenyl)oxetane largely depends on its chemical reactivity. The strained oxetane ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The chlorophenyl group can also participate in interactions with biological macromolecules, enhancing the compound’s activity .
相似化合物的比较
3-Phenyl-oxetane: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-(4-Chlorophenyl)oxetane: The chlorine substituent is in a different position, which can affect the compound’s properties.
3-(3-Bromophenyl)oxetane: The bromine substituent can lead to different reactivity compared to chlorine.
Uniqueness: 3-(3-Chlorophenyl)oxetane is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
属性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
InChI 键 |
PAIFDKRFPKZXAJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)


![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)






![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)


